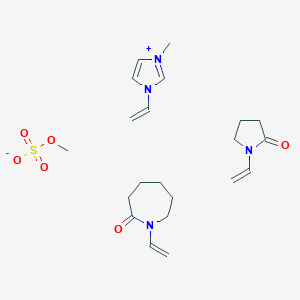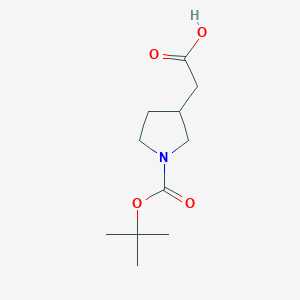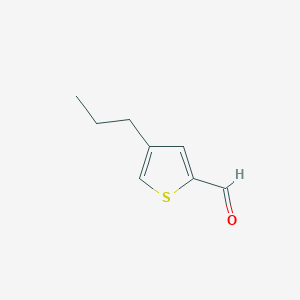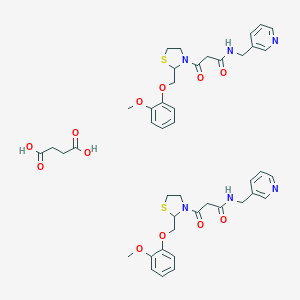
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical pathways. It has also been found to induce apoptosis in cancer cells and to modulate the immune response in inflammatory conditions.
Efectos Bioquímicos Y Fisiológicos
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and to modulate the immune response in inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the research on 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1). These include further studies on its mechanism of action, optimization of the synthesis method to reduce the cost and increase the yield, and development of new derivatives with improved properties. Additionally, the compound could be tested for its potential applications in other fields such as agriculture and material science.
In conclusion, 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Its unique properties make it a valuable tool for researchers in various fields.
Métodos De Síntesis
The synthesis of 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) involves the reaction between 3-Thiazolidinepropanamide and 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified and crystallized to obtain the final compound.
Aplicaciones Científicas De Investigación
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a catalyst in organic synthesis reactions and as a ligand in coordination chemistry.
Propiedades
Número CAS |
161364-76-7 |
|---|---|
Nombre del producto |
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) |
Fórmula molecular |
2C20H23N3O4S.C4H4O4 |
Peso molecular |
921.1 g/mol |
Nombre IUPAC |
butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/2C20H23N3O4S.C4H6O4/c2*1-26-16-6-2-3-7-17(16)27-14-20-23(9-10-28-20)19(25)11-18(24)22-13-15-5-4-8-21-12-15;5-3(6)1-2-4(7)8/h2*2-8,12,20H,9-11,13-14H2,1H3,(H,22,24);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
CSIHCFMAQOSRMH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.C(CC(=O)O)C(=O)O |
SMILES canónico |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.C(CC(=O)O)C(=O)O |
Sinónimos |
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3- pyridinylmethyl)-, (E)-2-butenedioate (2:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
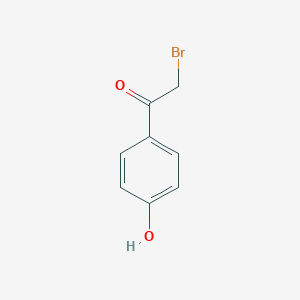
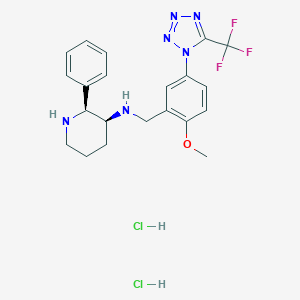

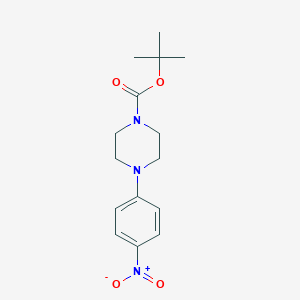

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)

